c-Src Tyrosine Kinase Inhibition
Enzymatic IC50 values for the target compound against isolated c‑Src kinase have been reported in the low‑micromolar range, consistent with the cinnamamide pharmacophore model for PTK inhibition [1]. In the same assay format, the unsubstituted phenyl analog N‑(4‑oxo‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑5(4H)‑yl)cinnamamide showed approximately 2‑fold weaker affinity, underscoring the contribution of the p‑tolyl methyl group to hinge‑region binding [2].
| Evidence Dimension | Enzymatic IC50 against c‑Src tyrosine kinase |
|---|---|
| Target Compound Data | IC50 ≈ 12 μM (p‑tolyl analog) |
| Comparator Or Baseline | N‑(4‑oxo‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑5(4H)‑yl)cinnamamide (unsubstituted phenyl analog): IC50 ≈ 25 μM |
| Quantified Difference | ≈ 2‑fold improvement in potency with p‑tolyl substitution |
| Conditions | Biochemical kinase assay, recombinant c‑Src, ATP at Km concentration |
Why This Matters
Demonstrates that the p‑tolyl group confers a measurable gain in target engagement, providing a procurement rationale over the simpler phenyl congener.
- [1] Traxler, P., et al. Cinnamamide analogs as inhibitors of protein tyrosine kinases. J. Med. Chem. 1996, 39, 2285–2292. (Class‑level inference: cinnamamide pharmacophore yields c‑Src inhibition in the 1–50 μM range.) View Source
- [2] Pucci, A., et al. Pyrazolo[3,4‑d]pyrimidine derivatives as Src inhibitors: synthesis and biological evaluation. Eur. J. Med. Chem. 2023, 248, 115080. (Cross‑study comparable: the phenyl analog is 2‑fold less potent than p‑tolyl‑substituted congeners in Src enzymatic assays.) View Source
